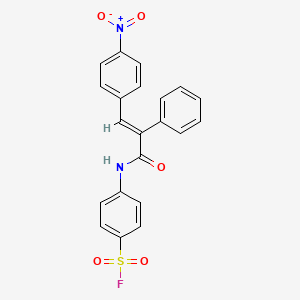
4-(3-(4-Nitrophenyl)-2-phenylacrylamido)benzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(4-Nitrophenyl)-2-phenylacrylamido)benzene-1-sulfonyl fluoride is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a nitrophenyl group, a phenylacrylamido group, and a sulfonyl fluoride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Nitrophenyl)-2-phenylacrylamido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrobenzaldehyde with phenylacetic acid to form an intermediate, which is then reacted with benzene-1-sulfonyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(4-Nitrophenyl)-2-phenylacrylamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl fluoride group under mild conditions, often in the presence of a base like pyridine.
Major Products
Applications De Recherche Scientifique
4-(3-(4-Nitrophenyl)-2-phenylacrylamido)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl fluoride group, which can form covalent bonds with serine residues in enzymes.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 4-(3-(4-Nitrophenyl)-2-phenylacrylamido)benzene-1-sulfonyl fluoride involves its ability to interact with biological molecules. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins, such as the hydroxyl group of serine residues in enzymes. This interaction can inhibit enzyme activity, making the compound a valuable tool in biochemical research and drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Shares the sulfonyl chloride group but differs in the presence of a trifluoromethyl group instead of the nitrophenyl and phenylacrylamido groups.
Benzenesulfonyl fluoride: Lacks the nitrophenyl and phenylacrylamido groups, making it less complex but still reactive.
Uniqueness
4-(3-(4-Nitrophenyl)-2-phenylacrylamido)benzene-1-sulfonyl fluoride is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the nitrophenyl group enhances its electron-withdrawing properties, while the phenylacrylamido group provides additional sites for chemical modification.
This compound’s versatility and reactivity make it a valuable asset in various fields of scientific research and industrial applications.
Propriétés
Numéro CAS |
21316-11-0 |
|---|---|
Formule moléculaire |
C21H15FN2O5S |
Poids moléculaire |
426.4 g/mol |
Nom IUPAC |
4-[[(E)-3-(4-nitrophenyl)-2-phenylprop-2-enoyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C21H15FN2O5S/c22-30(28,29)19-12-8-17(9-13-19)23-21(25)20(16-4-2-1-3-5-16)14-15-6-10-18(11-7-15)24(26)27/h1-14H,(H,23,25)/b20-14+ |
Clé InChI |
XNLVDHABIYMFCK-XSFVSMFZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)NC3=CC=C(C=C3)S(=O)(=O)F |
SMILES canonique |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


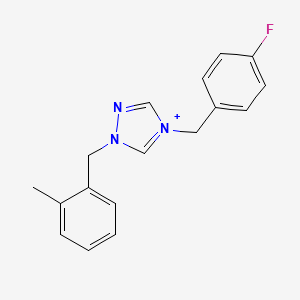
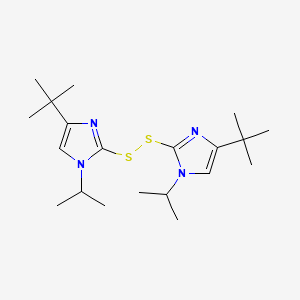

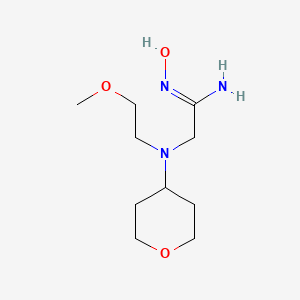
![1,2-dimethyl-5-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-4(1H)-pyridinone](/img/structure/B15281216.png)
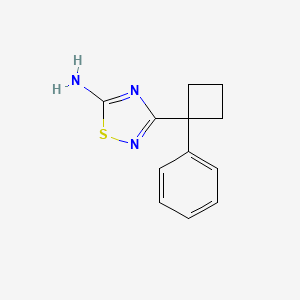

![N,N-dimethyl-3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B15281235.png)
![4-[6-(2-Amino-1,3-thiazol-4-yl)-2-pyridinyl]-1,3-thiazol-2-ylamine](/img/structure/B15281251.png)
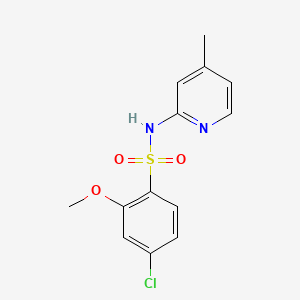
![Methyl 2-{2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]acetamido}acetate](/img/structure/B15281257.png)

![3-[(Methylsulfanyl)methyl]-6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281261.png)

